molecular formula C12H21NO4 B8802006 Cyclopentanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester

Cyclopentanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester

Cat. No. B8802006
M. Wt: 243.30 g/mol
InChI Key: ZUKHCWGSKHOXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Cyclopentanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-12(9(14)16-4)7-5-6-8-12/h5-8H2,1-4H3,(H,13,15)

InChI Key

ZUKHCWGSKHOXBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-(tert-butoxycarbonylamino)-cyclopentanecarboxylic acid (2.29 g) in methanol (10 mL) was added dropwise 2M trimethylsilyldiazomethane solution in hexane (11.9 mL) under ice-cooling. The reaction mixture was concentrated, and to the residue was added hexane. The precipitated crystals were collected by filtration, and the filtrate was purified by column chromatography on silica gel (solvent; hexane/ethyl acetate=9/1 to 7/3). The product and the crystals obtained above were combined to give methyl 1-(tert-butoxycarbonylamino)-cyclopentane-carboxylate (2.49 g).
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
11.9 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 150 mL round-bottomed flask 1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid (1.00 g, 4.36 mmol) was dissolved in acetone (30 mL). Potassium carbonate (1.51 g, 10.9 mmol) was added followed by iodomethane (0.41 mL, 6.54 mmol). The reaction mixture was heated at reflux overnight then cooled to room temperature and filtered. The filtrate was concentrated under reduced pressure and the residue was partitioned between diethyl ether and H2O. The aqueous layer was extracted with diethyl ether. The combined organics were washed with H2O and brine then dried over Na2SO4, filtered and concentrated to afford 1.1 g (99%) of 1-tert-butoxycarbonylamino-cyclopentanecarboxylic acid methyl ester as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step Two
Quantity
0.41 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.